Balanced lipophilicity: XLogP3 of −0.1 distinguishes the target from both more polar (XLogP3 −0.5, −0.8) and more lipophilic (XLogP3 0.4) comparators
The target compound's computed XLogP3 value of −0.1 occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility. This contrasts with the 1-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde analog (CAS 1314975-68-2, XLogP3 = −0.5), the 3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde analog bearing a free NH (CAS 1343011-99-3, XLogP3 = −0.8), and the pyrazine-deficient 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde (CAS 1082065-99-3, XLogP3 = 0.4) [1]. In lead optimization, compounds with XLogP3 between −1 and 0 are empirically favored for oral bioavailability, positioning the target compound closer to the center of drug-like chemical space than any comparator [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 |
| Comparator Or Baseline | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1314975-68-2): XLogP3 = −0.5; 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1343011-99-3): XLogP3 = −0.8; 1-(Cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde (1082065-99-3): XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.4 vs 1314975-68-2; +0.7 vs 1343011-99-3; −0.5 vs 1082065-99-3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); values are in silico predictions |
Why This Matters
An XLogP3 of −0.1 predicts better passive membrane permeability than more polar analogs while avoiding the solubility and promiscuity risks of the more lipophilic analog, making the target compound a more promising starting point for lead-like libraries.
- [1] PubChem Compound Summaries: CID 121213545 (target: XLogP3 −0.1), CID 53422232 (XLogP3 −0.5), CID 64195253 (XLogP3 −0.8), CID 62726510 (XLogP3 0.4). National Center for Biotechnology Information, computed by XLogP3 3.0, 2021.05.07 release. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. Compounds with logP −1 to 0 are associated with optimal oral absorption and lower metabolic clearance risk. View Source
